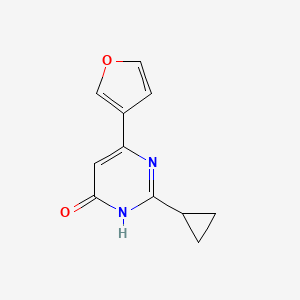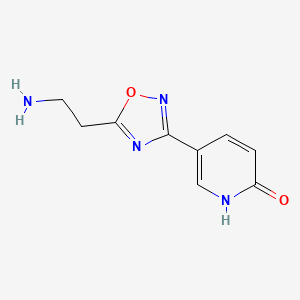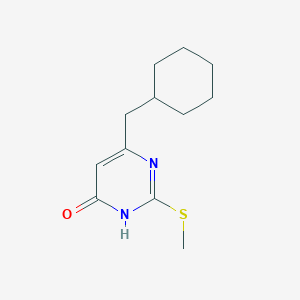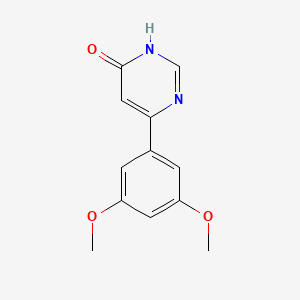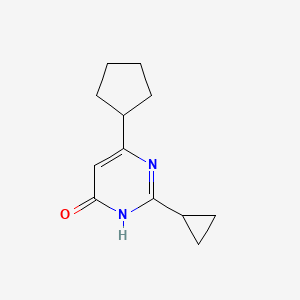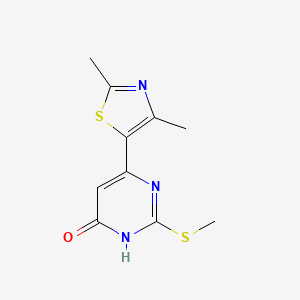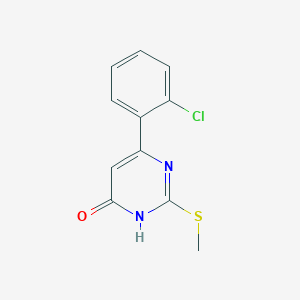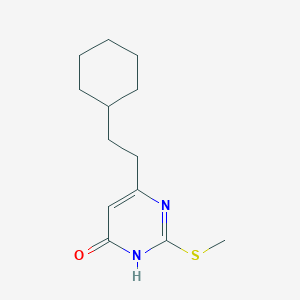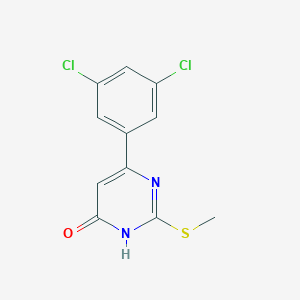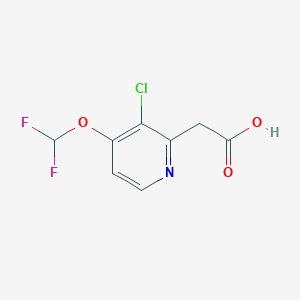
2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H4ClF2NO3/c8-4-3 (14-7 (9)10)1-2-11-5 (4)6 (12)13/h1-2,7H, (H,12,13) . This indicates that the compound contains seven carbon atoms, four hydrogen atoms, one chlorine atom, two fluorine atoms, one nitrogen atom, and three oxygen atoms .
Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . Its molecular weight is 209.58 . The InChI key for this compound is BVPNDVMZPMGMGL-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Crystal Structure Analysis
The study of crystal structures provides valuable insights into the molecular arrangement and interactions within compounds. The crystal structure analysis of fluroxypyr, a pyridine herbicide, reveals the presence of hydrogen bonds and weak π–π interactions, which connect chains of molecules into a three-dimensional network (Park, Choi, Kwon, & Kim, 2016). This analysis can be essential for understanding the physical and chemical properties of related compounds like 2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid.
Synthetic Pathways
Synthesis of key intermediates for the production of herbicides is a critical area of research. For example, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the synthesis of the herbicide trifloxysulfuron, demonstrates the importance of developing efficient synthetic routes (Hang-dong, 2010). Such research is relevant for improving the synthesis of complex molecules like 2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid.
Structural Studies and Molecular Design
Structural studies of compounds provide a foundation for the design of new molecules with desired properties. The synthesis and structural studies of (2-Oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids offer insights into the molecular conformations and potential applications in designing novel compounds (Chui, Dolzhenko, Kolotova, Kozminykh, Heng, & Khrustalev, 2004). Such research can guide the development of derivatives of 2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid for various applications.
Photophysical Properties and Materials Science
Investigating the photophysical properties of compounds can lead to applications in materials science, such as the development of new emitters. The study of cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles reveals insights into their absorption and fluorescence emission in solution, which could be applicable for designing materials based on similar pyridine derivatives (Mancilha, Barloy, Rodembusch, Dupont, & Pfeffer, 2011).
Insecticidal Activity
Research into the insecticidal activity of compounds provides critical information for developing new pesticides. The study of 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide acetone hemisolvate, an intermediate for tefluthrin, demonstrates the potential for pyridine derivatives to control soil insect pests (Liu, Feng, Liu, & Zhang, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
2-[3-chloro-4-(difluoromethoxy)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO3/c9-7-4(3-6(13)14)12-2-1-5(7)15-8(10)11/h1-2,8H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXYOGMFDRUGGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



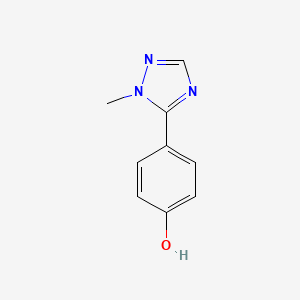
![4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1487075.png)
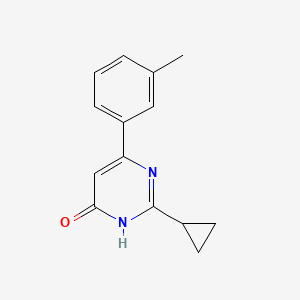
![1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane](/img/structure/B1487078.png)
